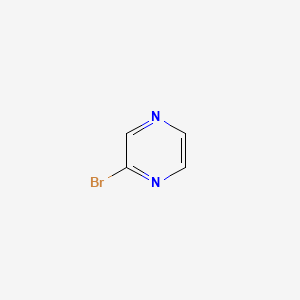

2-Bromopyrazine

概要

説明

2-Bromopyrazine is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The process begins with 2-aminopyridine, which is added to hydrobromic acid. Bromine is then added dropwise, forming a yellow-orange perbromide. Sodium nitrite is added dropwise over a period of 2 hours, followed by the addition of sodium hydroxide . The reaction mixture is then extracted with ether, dried over solid potassium hydroxide, and distilled through a Vigreux column. The final product, this compound, distils at 74–75°/13 mm .

Molecular Structure Analysis

The molecular formula of this compound is C4H3BrN2 . The molecular weight is 158.98 g/mol . The structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms occupying the 1,4-positions .

Chemical Reactions Analysis

This compound is a versatile compound that can participate in various chemical reactions. It can be used as a building block in the formation of C−N bond by various cross-coupling reactions . It can also react in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .

Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.580 and a density of 1.757 g/mL at 25 °C . It is stored in a well-ventilated place and the container is kept tightly closed .

科学的研究の応用

Nanotechnology

Lastly, 2-Bromopyrazine is explored in nanotechnology for creating functionalized nanoparticles. These nanoparticles have potential applications in drug delivery, sensing, and as catalysts in various chemical reactions.

Each of these applications demonstrates the versatility of This compound in scientific research, highlighting its importance across multiple fields of study. The ongoing research and development in these areas continue to expand the utility of this compound .

Safety and Hazards

2-Bromopyrazine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

It’s known that bromopyrazines are often used as intermediates in organic synthesis , suggesting they may interact with a variety of molecular targets depending on the specific reactions they are involved in.

Mode of Action

The specific mode of action of 2-Bromopyrazine is not well-documented. As an organic compound, it likely interacts with its targets through covalent bonding, given the presence of a reactive bromine atom. This bromine atom can participate in various chemical reactions, leading to changes in the target molecules .

Biochemical Pathways

Bromopyrazines are known to be used in the synthesis of various organic compounds , suggesting they may be involved in a wide range of biochemical pathways depending on the specific context of their use.

Result of Action

Given its use as an intermediate in organic synthesis , it is likely that its effects would largely depend on the specific reactions it is involved in and the resulting products of these reactions.

特性

IUPAC Name |

2-bromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFCNCNTGOFBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349062 | |

| Record name | 2-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56423-63-3 | |

| Record name | 2-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

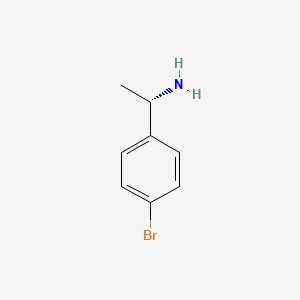

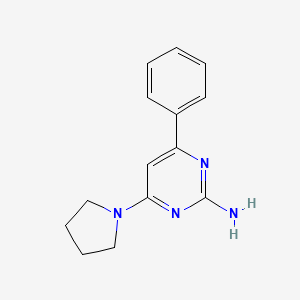

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2-bromopyrazine, and how have researchers determined this information?

A1: this compound (molecular formula C4H2BrN2, molecular weight 158.99 g/mol) is a pyrazine derivative where a bromine atom substitutes one hydrogen on the pyrazine ring. While its spectroscopic data requires further investigation, its structural characterization heavily relies on X-ray crystallography. [, ] For instance, in a study published in Acta Crystallographica Section E, researchers elucidated the crystal structure of a bimetallic metal-organic framework incorporating this compound. [] They determined that the iron(II) cation sits on an inversion center with an octahedral FeN6 coordination environment, while the copper(I) center displays a fourfold CuC3N coordination with near-perfect trigonal-pyramidal geometry. [] This type of detailed structural analysis is crucial for understanding the molecule's interactions and potential applications.

Q2: What are the applications of this compound in materials science?

A2: this compound shows promise in constructing metal-organic frameworks (MOFs). [, ] These frameworks, formed through the coordination of metal ions with organic ligands, have garnered significant interest for their potential in gas storage, separation, catalysis, and sensing. [, ] this compound, acting as an organic ligand, can bridge metal centers to create unique MOF architectures with potentially tunable properties. [] For example, one study demonstrated its use in forming a one-dimensional copper(I)-iodine-pyrazine coordination polymer with pressure-induced phase transitions and interesting opto-electronic responses. [] This highlights the potential of this compound-based MOFs in developing advanced materials with stimuli-responsive behavior.

Q3: Are there any known synthetic routes for this compound?

A3: Yes, the synthesis of this compound has been previously explored. [] While the details require further consultation of the original research, the study mentions improving existing synthetic methods and investigating the metalation of this compound using lithium alkylamides. [] This suggests ongoing research towards optimizing the synthesis and exploring the reactivity of this compound for broader applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)